molecular formula C16H10N4O6 B11706154 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid

Cat. No.: B11706154
M. Wt: 354.27 g/mol
InChI Key: YLZGNCPGJRPFQG-UHFFFAOYSA-N
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Description

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid is a complex organic compound that features a quinoline moiety substituted with nitro groups and an amino group attached to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by amination and subsequent coupling with benzoic acid derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives and modified benzoic acid compounds, which can be further utilized in different chemical applications.

Scientific Research Applications

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid involves its interaction with molecular targets such as enzymes. For example, it acts as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), leading to the inhibition of lactate production in cancer cells . This inhibition disrupts the glycolytic pathway, resulting in reduced energy production and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid is unique due to its specific nitro and amino substitutions on the quinoline ring, which confer distinct chemical reactivity and biological activity. Its ability to inhibit LDHA selectively makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C16H10N4O6

Molecular Weight

354.27 g/mol

IUPAC Name

3-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid

InChI

InChI=1S/C16H10N4O6/c21-16(22)9-3-1-4-10(7-9)18-15-13(20(25)26)8-12(19(23)24)11-5-2-6-17-14(11)15/h1-8,18H,(H,21,22)

InChI Key

YLZGNCPGJRPFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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